molecular formula C5H9KO3 B13126524 Potassium3-hydroxypentanoate

Potassium3-hydroxypentanoate

Cat. No.: B13126524
M. Wt: 156.22 g/mol
InChI Key: GBRIERLOWUBMHT-UHFFFAOYSA-M
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Description

Potassium 3-hydroxypentanoate (chemical formula: C₅H₉KO₃) is the potassium salt of 3-hydroxypentanoic acid, a β-hydroxy acid with a five-carbon backbone and a hydroxyl group at the third carbon position. It is structurally classified as a medium-chain-length hydroxyalkanoate (MCL-HA) and is primarily studied in the context of biodegradable polymers, such as polyhydroxyalkanoates (PHAs) . These polymers are synthesized by microorganisms as energy storage materials and have applications in biomedicine, packaging, and environmental sustainability.

The compound is typically produced via microbial fermentation using carbon substrates like pentanoic acid or its derivatives. Its potassium salt form enhances solubility in aqueous systems, facilitating its incorporation into polymer matrices .

Properties

Molecular Formula

C5H9KO3

Molecular Weight

156.22 g/mol

IUPAC Name

potassium;3-hydroxypentanoate

InChI

InChI=1S/C5H10O3.K/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

GBRIERLOWUBMHT-UHFFFAOYSA-M

Canonical SMILES

CCC(CC(=O)[O-])O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the potassium salt and water:

CH3CH2CH(OH)CH2COOH+KOHCH3CH2CH(OH)CH2COOK+H2O\text{CH}_3\text{CH}_2\text{CH(OH)CH}_2\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OH)CH}_2\text{COOK} + \text{H}_2\text{O} CH3​CH2​CH(OH)CH2​COOH+KOH→CH3​CH2​CH(OH)CH2​COOK+H2​O

Industrial Production Methods

In an industrial setting, the production of potassium 3-hydroxypentanoate may involve the large-scale neutralization of 3-hydroxypentanoic acid with potassium hydroxide. The process parameters, such as temperature, concentration, and reaction time, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 3-oxopentanoic acid or 3-oxopentanoate.

    Reduction: 3-hydroxypentanol.

    Substitution: 3-chloropentanoate.

Scientific Research Applications

Potassium 3-hydroxypentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium 3-hydroxypentanoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as an anaplerotic agent, replenishing intermediates in the tricarboxylic acid (TCA) cycle. This helps maintain cellular energy production and metabolic balance. The compound may also interact with enzymes involved in fatty acid metabolism, influencing their activity and regulation.

Comparison with Similar Compounds

Comparison with Structural Isomers

3-Hydroxypentanoate vs. 4-Hydroxypentanoate

The position of the hydroxyl group significantly impacts physicochemical properties and applications:

Property 3-Hydroxypentanoate (3HP) 4-Hydroxypentanoate (4HP)
Structure Hydroxyl at C3 Hydroxyl at C4
Solubility High (due to ionic potassium salt form) Moderate (typically as free acid)
Polymer Role MCL-PHA monomer Rarely used in PHAs
Applications Bioplastics, drug intermediates Limited industrial use

4-Hydroxypentanoic acid is less common in polymer chemistry due to steric hindrance during polymerization, which limits chain elongation .

Comparison with Ester Derivatives

Potassium 3-hydroxypentanoate differs from its ester derivatives in reactivity and applications:

Compound CAS Number Molecular Weight Solubility Key Applications
Potassium 3-hydroxypentanoate Not specified 162.22 g/mol Water-soluble Biopolymers, pharmaceuticals
Methyl (3R)-3-hydroxypentanoate 60793-22-8 132.16 g/mol Organic solvents Flavoring agents, synthesis
DL-Ethyl-3-hydroxy-3-[...]pentanoate* 863976-10-7 358.28 g/mol Lipophilic Pharmaceutical intermediates

*The ethyl ester derivative with trifluoromethyl groups demonstrates enhanced metabolic stability and bioavailability compared to the potassium salt, making it suitable for drug development .

Comparison with Other Potassium Salts of Hydroxy Acids

Potassium 3-hydroxypentanoate shares functional similarities with other potassium-hydroxylated compounds but differs in structure and applications:

Compound Anion Structure Solubility Applications
Potassium 3-hydroxypentanoate Aliphatic, C5 backbone High in water PHAs, drug synthesis
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Aromatic, sulfonated naphthalene Moderate Dyes, surfactants
Potassium Pyroantimonate Hexahydroxyantimonate anion Low Analytical reagent, glass production

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS: 842-18-2) is used in industrial dyes due to its sulfonic acid groups, which improve binding to textiles . Potassium pyroantimonate (CAS: 12208-13-8), in contrast, is a niche reagent in analytical chemistry .

Role in Biopolymers

Potassium 3-hydroxypentanoate is a key monomer for MCL-PHAs, which exhibit elastomeric properties superior to rigid short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). Copolymers incorporating 3-hydroxypentanoate display higher flexibility and lower crystallinity, expanding their use in medical devices .

Pharmaceutical Intermediates

The compound’s chiral center enables asymmetric synthesis of bioactive molecules. For example, DL-ethyl-3-hydroxy-3-[3',5'-bis(trifluoromethyl)phenyl]pentanoate (68.9% yield) is a precursor for antifungal agents .

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